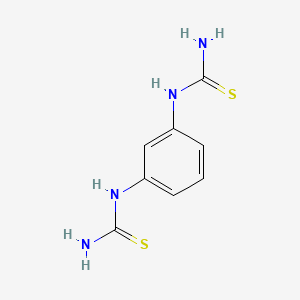

1,3-Phenylene-bis(2-thiourea)

Overview

Description

The compound "1,3-Phenylene-bis(2-thiourea)" is not directly mentioned in the provided papers. However, the papers discuss various thiourea derivatives and their synthesis, characterization, and applications, which can provide insights into the general class of compounds to which "1,3-Phenylene-bis(2-thiourea)" belongs. Thioureas are known for their versatile applications, including their use as catalysts, in material science, and in pharmaceuticals due to their biological activities .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves multi-step processes. For instance, the synthesis of 3,3'-(1,4-phenylene)-bis[2-alkoxycarbonyl-alkyl)-2-thio-benzoxaphosphinines] is achieved through a two-step process starting with the preparation of a monochloride intermediate, followed by a reaction with amino acid esters in the presence of triethylamine at reflux temperature . Similarly, macrocyclic bis(thioureas) are synthesized from diaminobiaryl and bis(isothiocyanato)biaryl derivatives . These methods indicate the complexity and specificity required in synthesizing thiourea derivatives.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized using various spectroscopic techniques. For example, the synthesized compounds in the papers were characterized by IR, 1H, 13C, 31P NMR , and MS . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the thiourea moiety. The molecular structure is crucial for the properties and reactivity of the compounds.

Chemical Reactions Analysis

Thiourea derivatives participate in a wide range of chemical reactions, often as catalysts. For instance, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is used as a hydrogen-bonding organocatalyst in various reactions . The reactivity of thioureas is influenced by their ability to form hydrogen bonds and their prototropic equilibria, which can lead to different reaction pathways, including sigmatropic shifts and heteroene reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are diverse. For example, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has a melting point of 172-173°C and is soluble in organic solvents like methanol, ethanol, and DMSO, but insoluble in water and hexane . The solubility and thermal properties are important for the practical applications of these compounds. Additionally, the presence of thiourea groups in polymers can significantly affect their physical properties, such as glass transition temperature (Tg) .

Case Studies

The papers provide case studies of the synthesized thiourea derivatives, demonstrating their potential applications. For instance, some of the synthesized 1,3-bis(2-alkylthio-1,3,4-oxadiazole-5-yl)phenylenes exhibit excellent fungicidal activities . The antioxidant activity of certain thiourea derivatives is also highlighted . These case studies underscore the importance of thiourea derivatives in various fields, including agriculture and medicine.

Scientific Research Applications

Synthesis and Properties in Polymer Science

1,3-Phenylene-bis(2-thiourea) and its derivatives have been explored in the field of polymer science. A study by Kausar et al. (2010) discussed the synthesis of new polyimides using a diamine derivative containing phenylthiourea and azomethine groups. These polyimides demonstrated ample solubility in organic solvents and high thermal stability, with glass transition temperatures around 281–285 °C (Kausar et al., 2010).

Crystallographic Properties

Bailey et al. (1997) studied the crystallographic properties of a compound closely related to 1,3-Phenylene-bis(2-thiourea), which displayed bond lengths and angles consistent with the build-up of negative charge on the sulfur atom and weak hydrogen bonds forming helices (Bailey et al., 1997).

Antibacterial and Anti-Tuberculosis Properties

Baba et al. (2017) synthesized new derivatives of 1,3-Phenylene-bis(2-thiourea) and tested them for antibacterial and anti-TB activities. Some compounds showed good activities against Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis (Baba et al., 2017).

Binding Behavior with Mercury Ions

Research by Ngah et al. (2017) focused on the binding behavior of thiourea derivatives towards the mercury ion. The study evaluated the stoichiometry of host-guest complexation using various analytical methods (Ngah et al., 2017).

Fluorescence Probe Development

Wang et al. (2016) explored the development of a fluorescence probe based on a phenyleneethynylene derivative for thiourea detection. This sensor showed high specificity, excellent stability, and could potentially be applied for detecting other organics (Wang et al., 2016).

Application in Ionophores and Electrolytes

Nishizawa et al. (2003) investigated a thiourea-based hydrogen-bond forming ionophore for efficient transport of phosphate anions, demonstrating its significant ability in facilitating ion transfer (Nishizawa et al., 2003).

Mechanism of Action

Target of Action

The primary target of 1,3-Phenylene-bis(2-thiourea) is the microtubules in cells . Microtubules are essential cytoskeletal components with a central role in mitosis .

Mode of Action

1,3-Phenylene-bis(2-thiourea) interacts with its targets by inhibiting the polymerization of microtubules . This results in mitotic arrest in prometaphase, accompanied by major spindle abnormalities .

Biochemical Pathways

The compound affects the mitotic spindle assembly checkpoint, leading to a failure to turn off this checkpoint . This results in immobile chromosomes and mitotic arrest .

Result of Action

The molecular and cellular effects of 1,3-Phenylene-bis(2-thiourea)'s action include mitotic arrest in prometaphase and apoptosis, or programmed cell death . This is preceded by major spindle abnormalities .

properties

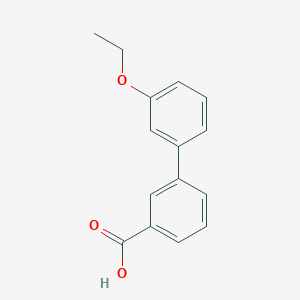

IUPAC Name |

[3-(carbamothioylamino)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c9-7(13)11-5-2-1-3-6(4-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMVHTFOYWAHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180577 | |

| Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2591-01-7 | |

| Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1,1'-m-phenylenebis(2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2591-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)